![molecular formula C16H16N6 B2549494 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 845807-47-8](/img/structure/B2549494.png)
7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
The compound “7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a small molecule that has been studied for its potential as a CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Synthesis Analysis
The synthesis of this compound involves the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available literature.
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .
Chemical Reactions Analysis
The compound has shown significant inhibitory activity against CDK2/cyclin A2 . It has also displayed potent dual activity against examined cell lines and CDK2 .
Scientific Research Applications
Design and Synthesis
A series of small molecules were designed, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds (compounds 4–13) and thioglycoside derivatives (compounds 14, 15) as novel CDK2 inhibitors .
Cytotoxic Activity
Most of the prepared compounds exhibited superior cytotoxic activities against cancer cell lines:
Enzymatic Inhibition
The most potent anti-proliferative compounds (14, 13, and 15) effectively inhibited CDK2/cyclin A2, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, outperforming sorafenib (IC50: 0.184 ± 0.01 μM) .
Cell Cycle Alteration and Apoptosis
Compound 14, which displayed dual activity against cancer cells and CDK2, induced alterations in cell cycle progression and apoptosis within HCT cells .
Molecular Docking
Molecular docking simulations confirmed that the designed compounds fit well into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
ADMET Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated suitable pharmacokinetic properties, supporting the observed antitumor activity .
Mechanism of Action
Target of Action
The primary target of the compound 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine affects the cell cycle pathway . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Pharmacokinetics
The compound has shown significant inhibitory activity against cdk2, suggesting it has sufficient bioavailability to exert its effects .
Result of Action
The action of 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine results in significant cytotoxic activities against various cell lines . It also induces apoptosis within cells .
properties
IUPAC Name |
10-(3,4-dimethylphenyl)-4-ethyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-4-14-19-16-13-8-18-22(15(13)17-9-21(16)20-14)12-6-5-10(2)11(3)7-12/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGANPUPXVDXPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=NC3=C(C2=N1)C=NN3C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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